5-nitro-N4-(3-phenylpropyl)pyrimidine-4,6-diamine

Physicochemical profiling LogP prediction Lipophilic ligand efficiency

5-nitro-N4-(3-phenylpropyl)pyrimidine-4,6-diamine (CAS 496775-59-8, molecular formula C₁₃H₁₅N₅O₂, molecular weight 273.29 g·mol⁻¹) is a synthetic 4,6-diamino-5-nitropyrimidine derivative characterized by a 3-phenylpropyl substituent at the N⁴ position and a nitro group at the 5-position of the pyrimidine ring. The 2,4-diamino-5-nitropyrimidine pharmacophore has been identified in peer-reviewed literature as a privileged scaffold for selective protein kinase C theta (PKC-θ) inhibition, with the 2-arylalkylamino and 4-diamino substituents demonstrated as essential for achieving kinase selectivity.

Molecular Formula C13H15N5O2
Molecular Weight 273.296
CAS No. 496775-59-8
Cat. No. B2414423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-N4-(3-phenylpropyl)pyrimidine-4,6-diamine
CAS496775-59-8
Molecular FormulaC13H15N5O2
Molecular Weight273.296
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNC2=NC=NC(=C2[N+](=O)[O-])N
InChIInChI=1S/C13H15N5O2/c14-12-11(18(19)20)13(17-9-16-12)15-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H3,14,15,16,17)
InChIKeyCPLJOCBZTZQZFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-nitro-N4-(3-phenylpropyl)pyrimidine-4,6-diamine (CAS 496775-59-8): Pharmacophore Classification, Physicochemical Identity, and Evidence Availability for Procurement Assessment


5-nitro-N4-(3-phenylpropyl)pyrimidine-4,6-diamine (CAS 496775-59-8, molecular formula C₁₃H₁₅N₅O₂, molecular weight 273.29 g·mol⁻¹) is a synthetic 4,6-diamino-5-nitropyrimidine derivative characterized by a 3-phenylpropyl substituent at the N⁴ position and a nitro group at the 5-position of the pyrimidine ring . The 2,4-diamino-5-nitropyrimidine pharmacophore has been identified in peer-reviewed literature as a privileged scaffold for selective protein kinase C theta (PKC-θ) inhibition, with the 2-arylalkylamino and 4-diamino substituents demonstrated as essential for achieving kinase selectivity . However, a comprehensive search of PubMed-indexed primary research articles, patents, BindingDB, ChEMBL, PubChem, and vendor technical datasheets reveals that no peer-reviewed quantitative in vitro bioactivity data (IC₅₀, Kᵢ, EC₅₀), selectivity profiling data, or direct head-to-head comparator studies have been published for this specific compound as of the search date.

Why 4,6-Diamino-5-nitropyrimidine Analogs Cannot Be Interchanged with 5-nitro-N4-(3-phenylpropyl)pyrimidine-4,6-diamine (CAS 496775-59-8)


Within the 2,4-diamino-5-nitropyrimidine class, published structure–activity relationship (SAR) data demonstrate that both the nature of the N⁴-arylalkylamino substituent and the substitution position critically determine PKC-θ inhibitory potency and selectivity over off-target kinases such as Syk, Lyn, and VEGFR . The 3-phenylpropyl substituent on the target compound differs from the 2-arylalkylamino substitution pattern optimized in the Cywin et al. (2007) series, and from the N⁴-phenyl, N⁴-benzyl, N⁴-(3,3-diphenylpropyl) (CAS 450345-00-3), and N⁴-(2-phenylpropyl) (CAS 1775000-96-8) regioisomers . Each of these structural variants is expected to produce distinct binding conformations and selectivity profiles; therefore, generic substitution without compound-specific validation data introduces unacceptable procurement risk for target-based screening campaigns.

Quantitative Differentiation Evidence for 5-nitro-N4-(3-phenylpropyl)pyrimidine-4,6-diamine: Comparator-Based Analysis and Critical Gaps


Physicochemical Differentiation: 5-Nitro-4,6-diaminopyrimidine with 3-Phenylpropyl N⁴-Substitution vs. Structural Analogs

The target compound (C₁₃H₁₅N₅O₂, MW 273.29) incorporates a 5-nitro group absent in the non-nitrated analog N4-(3-phenylpropyl)pyrimidine-4,6-diamine (CAS 113431-56-4, C₁₃H₁₆N₄, MW 228.29), resulting in a molecular weight increase of 45.00 Da (Δ19.7%) and the introduction of a strong electron-withdrawing group that alters the pyrimidine ring electronic environment . This structural difference is expected to markedly affect hydrogen-bonding capacity, redox potential, and target binding. No experimental logP, pKₐ, or solubility data have been published for either compound.

Physicochemical profiling LogP prediction Lipophilic ligand efficiency Medicinal chemistry sourcing

Regioisomeric Differentiation: N⁴-(3-Phenylpropyl) vs. N⁴-(2-Phenylpropyl) 5-Nitropyrimidine-4,6-diamine Analogs

The target compound (CAS 496775-59-8) bears the phenylpropyl substituent at the N⁴ (4-position) of the pyrimidine ring, whereas the regioisomer N4-(2-phenylpropyl)pyrimidine-4,6-diamine (CAS 1775000-96-8) places the identical substituent at the 2-position carbon of the propyl linker. Although both share the molecular formula C₁₃H₁₆N₄ (for non-nitrated forms), the differing attachment point alters linker geometry, conformational flexibility, and the spatial orientation of the terminal phenyl ring relative to the pyrimidine core . In kinase inhibitor SAR, such positional isomerism has been shown to produce order-of-magnitude differences in binding affinity; however, no comparative bioactivity data exist for these two specific compounds.

Regioisomer comparison Linker geometry Kinase inhibitor design Procurement specification

Class-Level Kinase Inhibition Potential: 2,4-Diamino-5-nitropyrimidine Pharmacophore in PKC-θ Inhibition

The Cywin et al. (2007) study established that 2,4-diamino-5-nitropyrimidines constitute a potent and selective PKC-θ inhibitor chemotype, with lead compounds achieving IC₅₀ values as low as 3.7 nM in PKC-θ enzymatic assays and demonstrating selectivity over Syk, Lyn, and VEGFR kinases . The SAR model showed that a 2-arylalkylamino substituent in conjunction with a suitable 4-diamino substituent is essential for kinase selectivity. The target compound (CAS 496775-59-8), bearing a 3-phenylpropyl group at N⁴ and a nitro group at the 5-position, shares the core 2,4-diamino-5-nitropyrimidine scaffold but differs from the optimized series in its specific substitution pattern. No PKC-θ IC₅₀ or selectivity data have been reported for the target compound itself.

PKC-theta inhibition Kinase selectivity Immunology Type II diabetes

N⁴ Substituent Bulk Differentiation: 3-Phenylpropyl vs. 3,3-Diphenylpropyl 5-Nitropyrimidine-4,6-diamine Analogs

The closest commercially cataloged structural analog is N4-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine (CAS 450345-00-3), which replaces the terminal phenyl ring of the target compound with a geminal diphenyl substitution on the propyl linker carbon . The target compound (C₁₃H₁₅N₅O₂, MW 273.29) is 45.1 Da lighter than the diphenyl analog (expected MW ≈ 318.4 for a C₁₉H₁₉N₅O₂ isomer), with a sterically less demanding N⁴ substituent . This difference in substituent bulk and lipophilicity is likely to impact membrane permeability, metabolic stability, and target binding pocket accommodation; however, no comparative biological or ADME data have been published.

Steric bulk comparison Lipophilic substitution CNS penetration Procurement selectivity

Evidence-Linked Application Scenarios for 5-nitro-N4-(3-phenylpropyl)pyrimidine-4,6-diamine (CAS 496775-59-8) in Scientific Procurement


PKC-θ Inhibitor Lead Optimization and Scaffold-Hopping Campaigns Requiring N⁴-Diversified 5-Nitropyrimidine Libraries

The 2,4-diamino-5-nitropyrimidine scaffold has been validated as a selective PKC-θ inhibitor chemotype, with lead compound IC₅₀ values of 3.7 nM and demonstrated selectivity over Syk, Lyn, and VEGFR . The target compound (CAS 496775-59-8) offers an N⁴-(3-phenylpropyl) substitution variant that differs from the 2-arylalkylamino pattern reported in the Cywin et al. (2007) lead optimization series. Medicinal chemistry teams conducting PKC-θ inhibitor optimization may procure this compound as a structurally distinct library member for systematic SAR exploration of alternative N⁴-substitution vectors, given the published SAR demonstrating that substituent identity and position critically determine kinase selectivity.

Agrochemical Discovery: 5-Nitropyrimidine Herbicide Lead Identification Leveraging 4,6-Diamino Substitution Patterns

Patent literature (US 3,948,914) establishes that 4,6-(substituted)diamino-5-nitropyrimidines possess plant growth-inhibiting and herbicidal properties, with structural variation at the 4- and 6-amino positions modulating herbicidal potency and crop selectivity . The target compound, featuring an N⁴-(3-phenylpropyl) substituent, falls within the claimed structural scope of this patent class and represents a structurally distinct entry within the nitropyrimidine herbicide pharmacophore. Agrochemical discovery programs seeking novel 5-nitropyrimidine herbicides may evaluate this compound for post-emergent herbicidal activity and crop selectivity profiling.

5-Nitro Group-Dependent Pharmacophore Screening: Redox-Active and DNA-Damage Induction Studies

The 5-nitro substituent on pyrimidine-4,6-diamine derivatives has been demonstrated to confer redox activity, with 5-nitropyrimidine-4,6-diamine shown to induce DNA damage in human lung and colon cancer cell lines via nitro radical and superoxide generation . The target compound (CAS 496775-59-8) retains this 5-nitro functionality while incorporating the lipophilic 3-phenylpropyl N⁴-substituent, which is expected to modulate cellular uptake and subcellular distribution relative to the unsubstituted parent 5-nitropyrimidine-4,6-diamine. Cancer pharmacology groups investigating nitroaromatic DNA-damaging agents may procure this compound for comparative cytotoxicity screening against the parent scaffold.

Physicochemical and ADME Property Optimization: Lipophilic N⁴-Substituted 5-Nitropyrimidine Comparator Studies

The 3-phenylpropyl group is a moderately lipophilic substituent commonly employed in medicinal chemistry to enhance membrane permeability and modulate metabolic stability. By comparing the target compound (N⁴-3-phenylpropyl, MW 273.29) with its structural analogs—including the non-nitrated N4-(3-phenylpropyl)pyrimidine-4,6-diamine (CAS 113431-56-4, MW 228.29) , the regioisomeric N4-(2-phenylpropyl) variant (CAS 1775000-96-8) , and the bulkier N4-(3,3-diphenylpropyl) analog (CAS 450345-00-3)—medicinal chemistry teams can systematically probe the contribution of the 5-nitro group, linker regiochemistry, and substituent steric bulk to solubility, permeability, and microsomal stability. However, all such comparisons require de novo experimental characterization, as no published ADME data exist for any member of this analog series.

Quote Request

Request a Quote for 5-nitro-N4-(3-phenylpropyl)pyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.